(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one
Description
(1β,5β)-7α-Methylbicyclo[3.2.0]hepta-2-ene-6-one is a bicyclic monoterpenoid derivative featuring a ketone group at position 6 and a methyl substituent at the 7α position.
Properties
IUPAC Name |
(1S,5S,7R)-7-methylbicyclo[3.2.0]hept-2-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-5-6-3-2-4-7(6)8(5)9/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQQHTLYHQNUBZ-VQVTYTSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C=CCC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C=CC[C@@H]2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(1R,5S)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one
- Molecular Formula : C₉H₁₂O
- Molecular Weight : 136.19 g/mol
- Key Differences :
- Substituent: Ethyl group at position 3 vs. methyl at 7α in the target compound.
- Stereochemistry: (1R,5S) configuration alters ring strain and spatial interactions compared to (1β,5β).
- Positional differences in substituents (3 vs. 7α) may lead to distinct reactivity patterns in oxidation or reduction reactions.
7-Methylenebicyclo[3.2.0]hept-1-ene
- Molecular Formula : C₈H₁₀
- Molecular Weight : 106.16 g/mol
- Key Differences :
- Implications :
- Absence of a ketone eliminates hydrogen-bonding capacity, reducing solubility in polar solvents.
- The methylidene group may participate in Diels-Alder reactions, unlike the saturated methyl group in the target compound.
Complex Bicyclo[3.2.0] Derivatives (e.g., Penicillin Analogues)
- Examples :
- Key Differences :
- Additional heteroatoms (sulfur, nitrogen) and functional groups (carboxylic acid, amides).
- Larger molecular weights (e.g., ~300–500 g/mol) and enhanced bioactivity (e.g., antibiotic properties).
- Implications :
- These derivatives demonstrate how bicyclo[3.2.0] scaffolds can be functionalized for pharmaceutical applications, though the target compound’s simpler structure may lack such specificity.
Physicochemical Properties Comparison
Spectroscopic and Reactivity Insights
NMR Analysis :
- Comparative NMR studies of bicyclic compounds (e.g., Rapa analogues) reveal that substituent positions (e.g., 7α-methyl) induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), reflecting altered electronic environments .
- For example, methyl groups at 7α may shield adjacent protons, whereas ethyl or methylidene groups cause deshielding due to steric or electronic effects.
Reactivity :
- The ketone in the target compound is susceptible to nucleophilic attack (e.g., Grignard reactions), unlike the methylidene group in C₈H₁₀ derivatives.
- Steric hindrance from the 7α-methyl group may slow reactions at the bicyclic core compared to less-substituted analogues.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign bicyclic protons and methyl groups. For example, bicyclo[3.2.0] systems show distinct coupling patterns (e.g., δ 1.25–2.10 ppm for bridgehead protons) .
- X-ray Diffraction : Resolve stereochemistry; comparable bicyclo compounds exhibit bond angles of ~95°–110° for strained rings .
- IR Spectroscopy : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and methyl groups (2800–3000 cm⁻¹).
Data Table : Example NMR shifts for analogous bicyclo[3.2.0] systems :
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| Bridgehead H | 1.58–2.10 | m |
| Methyl (7α) | 1.25 | t (J = 6.8 Hz) |
| Ketone Adjacent | 3.08 | d (J = 8.4 Hz) |
How can researchers optimize reaction conditions to minimize byproducts in large-scale synthesis?
Q. Advanced Research Focus
- Temperature Control : Lower temperatures (e.g., –78°C) reduce side reactions but may slow kinetics. Use cryogenic reactors for exothermic steps .
- Catalyst Screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) to enhance enantiomeric excess.
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically.
Case Study : A Cr(III)-mediated synthesis achieved 85% yield by maintaining pH 6–7 and excluding moisture .
How should contradictions in spectroscopic data (e.g., unexpected splitting patterns) be resolved?
Q. Advanced Research Focus
- 2D NMR (COSY, NOESY) : Resolve overlapping signals. For example, NOE correlations can distinguish axial vs. equatorial methyl groups in bicyclic systems .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).
- Variable-Temperature NMR : Identify dynamic effects (e.g., ring-flipping) that obscure splitting patterns at standard temperatures.
What computational strategies are recommended for evaluating this compound’s thermodynamic stability and reactivity?
Q. Advanced Research Focus
- Conformational Analysis : Use molecular mechanics (MMFF94) to assess strain energy in the bicyclic framework.
- Reactivity Prediction : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. For example, the ketone group is susceptible to nucleophilic attack.
- Transition State Modeling : Locate energy barriers for ring-opening reactions using QM/MM hybrid methods .
What experimental designs are suitable for probing biological activity while controlling for degradation?
Q. Advanced Research Focus
- Stability Assays : Pre-incubate the compound in buffer (pH 7.4, 37°C) and quantify degradation via LC-MS. Cool samples to 4°C during long-term assays to inhibit organic decomposition .
- Bioactivity Screening : Use agar diffusion assays (e.g., against S. aureus as in ), but include negative controls (e.g., solvent-only) to distinguish antibacterial effects from artifacts.
- Metabolite Profiling : Employ HRMS to identify oxidation or hydrolysis byproducts in cell cultures.
How can researchers address low sample variability in pollution or environmental fate studies?
Q. Advanced Research Focus
- Spiked Matrix Design : Introduce controlled concentrations into diverse environmental samples (e.g., soil, water) to mimic real-world variability .
- Degradation Studies : Expose the compound to UV light, microbial consortia, or oxidizing agents (e.g., H₂O₂) to simulate natural degradation pathways.
- Statistical Power Analysis : Use ANOVA to determine the minimum sample size required for detecting significant effects (e.g., p < 0.05 with 80% power).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
